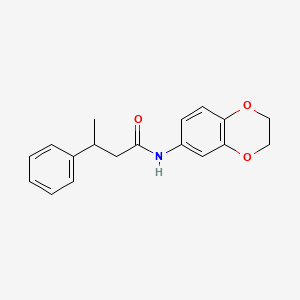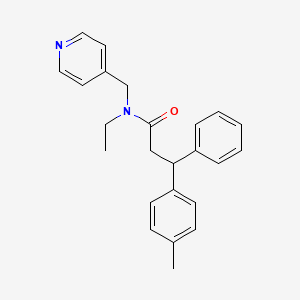![molecular formula C31H24FN5O4 B4092311 2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one](/img/structure/B4092311.png)
2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one
Descripción general
Descripción
2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its diverse biological activities. The presence of fluorophenyl and nitrophenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step involves nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of the fluorophenyl group: This can be done through Friedel-Crafts acylation using fluorobenzene and a suitable acylating agent.
Coupling with piperazine: The final step involves coupling the intermediate with piperazine under conditions that promote nucleophilic substitution.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using techniques such as continuous flow synthesis and advanced purification methods.
Análisis De Reacciones Químicas
2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar compounds to 2-(5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-phenylphthalazin-1(2H)-one include other phthalazinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Phthalazinone derivatives with different halogen substituents: These compounds may have varying degrees of biological activity and chemical reactivity.
Nitrophenyl-substituted phthalazinones: These compounds may exhibit similar pharmacological properties but differ in their metabolic stability and toxicity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-nitrophenyl]-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24FN5O4/c32-26-13-7-6-12-25(26)30(38)35-18-16-34(17-19-35)22-14-15-27(37(40)41)28(20-22)36-31(39)24-11-5-4-10-23(24)29(33-36)21-8-2-1-3-9-21/h1-15,20H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVFAJAHKGAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5)C(=O)C6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-bromophenyl)-5-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4092230.png)
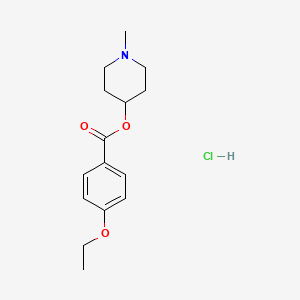
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4092256.png)
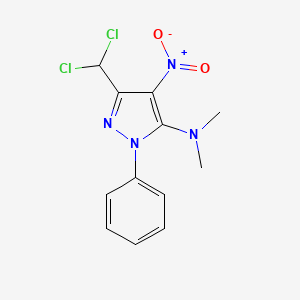
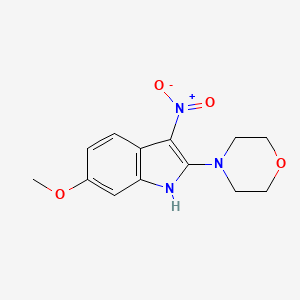
![1-(2-Methylphenyl)-5-[(2-nitrophenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4092273.png)
![2-(4-chlorophenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4092292.png)
![2-bromo-N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4092297.png)
![3-isopropoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4092302.png)
![1-(5-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B4092305.png)
![1-(4-isopropoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4092320.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4092326.png)
